[1-[(4-Methylpiperazin-1-yl)methyl]cyclopropyl]methanol
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Overview
Description
[1-[(4-Methylpiperazin-1-yl)methyl]cyclopropyl]methanol is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol . This compound features a cyclopropyl group attached to a methanol moiety, which is further linked to a 4-methylpiperazine ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(4-Methylpiperazin-1-yl)methyl]cyclopropyl]methanol typically involves the reaction of cyclopropylmethanol with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then stirred at a controlled temperature, often around room temperature or slightly elevated, until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The compound is then purified using techniques such as distillation, crystallization, or chromatography .
Chemical Reactions Analysis
Types of Reactions
[1-[(4-Methylpiperazin-1-yl)methyl]cyclopropyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methanol moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce various alcohol derivatives .
Scientific Research Applications
Chemistry
In chemistry, [1-[(4-Methylpiperazin-1-yl)methyl]cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound may be used as a probe to study the interactions of cyclopropyl and piperazine-containing molecules with biological targets. It can also serve as a precursor for the synthesis of biologically active compounds .
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, making them potential candidates for drug development. Research into their effects on various biological pathways is ongoing .
Industry
Industrially, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its versatility makes it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of [1-[(4-Methylpiperazin-1-yl)methyl]cyclopropyl]methanol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
[1-[(4-Methyl-1-piperazinyl)methyl]cyclopropyl]methylamine: This compound is structurally similar but contains an amine group instead of a hydroxyl group.
Cyclopropylmethanol: A simpler compound that lacks the piperazine ring, used in various chemical syntheses.
Uniqueness
The presence of both the cyclopropyl and piperazine moieties in [1-[(4-Methylpiperazin-1-yl)methyl]cyclopropyl]methanol makes it unique. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H20N2O |
---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
[1-[(4-methylpiperazin-1-yl)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C10H20N2O/c1-11-4-6-12(7-5-11)8-10(9-13)2-3-10/h13H,2-9H2,1H3 |
InChI Key |
FASYASFCUTYPMN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2(CC2)CO |
Origin of Product |
United States |
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